molecular formula C13H12Cl2O4 B6276955 methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate CAS No. 2763779-71-9

methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate

Cat. No.: B6276955
CAS No.: 2763779-71-9
M. Wt: 303.1
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Description

Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a dichlorobenzoyl group attached to an oxolane ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with oxolane-3-carboxylic acid in the presence of a base, such as triethylamine, to form the corresponding ester. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to these targets, while the oxolane ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-dichloro-4-fluorobenzoyl)oxolane-3-carboxylate
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Methyl 3-(3,5-dichlorobenzoyl)oxolane-3-carboxylate is unique due to its specific combination of the dichlorobenzoyl group and the oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its reactivity and potential for modification also make it a versatile compound in synthetic chemistry.

Properties

CAS No.

2763779-71-9

Molecular Formula

C13H12Cl2O4

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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